5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that features a pyrazole ring fused with a dipyrido[1,2-a:4’,3’-d]pyrimidinone structure
Preparation Methods
The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the construction of the dipyrido[1,2-a:4’,3’-d]pyrimidinone core. Key steps may include cyclization reactions, condensation reactions, and functional group transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the carbonyl group or other reducible sites.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and other functional groups can bind to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole-based molecules and dipyrido[1,2-a:4’,3’-d]pyrimidinone derivatives. Compared to these compounds, 2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one may exhibit unique properties due to its specific structural features. Similar compounds include:
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives
- Other dipyrido[1,2-a:4’,3’-d]pyrimidinone derivatives
This compound’s uniqueness lies in its combination of the pyrazole ring with the dipyrido[1,2-a:4’,3’-d]pyrimidinone core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-17(13-23-27(15)16-7-3-2-4-8-16)21(28)25-12-10-19-18(14-25)22(29)26-11-6-5-9-20(26)24-19/h2-9,11,13H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYDSGMFHZXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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